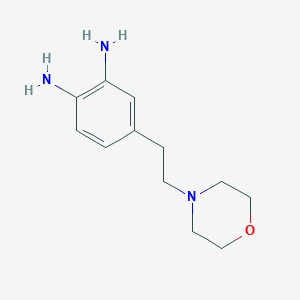
4-(2-Morpholinoethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of MEBD consists of a benzene ring with two amine groups and a morpholinoethyl group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
MEBD has a molecular weight of 221.3 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Electrochemical Synthesis Applications 4-(2-Morpholinoethyl)benzene-1,2-diamine derivatives have been used in electrochemical synthesis. A study demonstrated the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives using anodic oxidation in water/ethanol mixtures, avoiding toxic reagents (Sharafi-kolkeshvandi et al., 2016).
Radiolabelling for Medical Research The compound has been used in radiolabelling for medical research. 4-Iodo- N -(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, was synthesized and radiolabelled with Na123I and Na125I for potential use in medical imaging (Tsopelas, 1999).
Conformational Studies in Solution and Solid State Conformational studies of molecules like 4-(2-morpholinoethyl)-Δ2-1,2,4-triazoline-5-thione have been conducted, providing insights into their biological properties and potential binding at histamine receptors (Gors et al., 1981).
Development of Selective Ligands This chemical has been part of the synthesis of new series of 2,4-disubstituted morpholines for the development of selective dopamine D(4) receptor ligands, potentially useful as antipsychotics (Audouze et al., 2004).
Density Functional Theory Study A density functional theory study on 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol provided insights into the molecular structure, vibrational frequencies, thermodynamic properties, and electronic spectra of this compound, advancing our understanding of its chemical behavior (Parlak et al., 2011).
Synthesis of Morpholine Ionic Liquids The synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids, explored their physicochemical properties, cytotoxicity, and biodegradability. This research contributes to the development of environmentally friendly solvents (Pernak et al., 2011).
Synthesis and Pharmacological Evaluation A study on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)morpholines highlighted their potential analgesic, antiinflammatory, antibacterial, and antifungal activities (Panneerselvam et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEXPAXCTCKWHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)



